(-)-Varitriol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anticancer Properties
- Varitriol, derived from the marine fungus Emericella variecolor, has been identified to possess potent anticancer properties. It exhibits increased potency against specific types of cancer cells, including renal, CNS, and breast cancer cell lines (Malmstrøm et al., 2002).
Synthesis and Structural Studies
- Efforts have been made to synthesize (-)-varitriol and its analogs, demonstrating the compound's potential for anticancer applications. Novel isomers like (-)-3′-epi-varitriol have been synthesized using a Horner–Wadsworth–Emmons (HWE)/conjugate addition/Ramberg–Backlund sequence (McAllister, Robinson, & Taylor, 2007).
- The synthesis of (+)-varitriol analogs has been achieved through Julia olefination, indicating a potential for developing anticancer drugs (Senthilmurugan & Aidhen, 2010).
- Total synthesis of (+)-varitriol and its C6′-epimer, starting from d-(−)-ribose and o-anisic acid, highlights the feasibility of producing this compound in a laboratory setting (Vamshikrishna & Srihari, 2012).
- Additional studies focus on the stereoselective synthesis of (+)-varitriol, using different strategies and starting materials, emphasizing the compound's structural complexity and importance in drug development (Srinivas, Sridhar, & Rao, 2010).
Biochemical Analysis and Drug Development
- Research has been directed towards creating analogs of (+)-varitriol for cytotoxicity screening, indicating its potential as a lead compound in anticancer drug development (Ghosal et al., 2011).
- Theoretical studies on (+)-Varitriol have explored its geometric, spectroscopic, thermal, and nonlinear optical parameters, which are crucial for understanding its interaction with biological systems and potential drug formulations (Kumar, Nagabhushanam, & Rao, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUADRHIBCXAFH-MVBSPKBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468452 | |
Record name | (-)-Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Varitriol | |
CAS RN |
906482-48-2 | |
Record name | (-)-Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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